

Comparative Analysis of Gene Expression Modulation by Sinigrin Hydrate

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Compound of Interest

Compound Name: *Sinigrin hydrate*

Cat. No.: B10789378

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Introduction

Sinigrin, a glucosinolate found in cruciferous vegetables like broccoli and mustard seeds, has garnered attention for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.^{[1][2]} Upon enzymatic hydrolysis by myrosinase, sinigrin is converted to allyl isothiocyanate (AITC), a bioactive compound believed to be responsible for many of its biological activities.^[1] Understanding the molecular mechanisms underlying sinigrin's effects is crucial for its development as a potential therapeutic agent. This guide provides a comparative analysis of gene expression changes induced by **sinigrin hydrate** in a hypothetical microarray study, alongside detailed experimental protocols and relevant signaling pathway diagrams. While direct, comprehensive microarray data on **sinigrin hydrate** is limited in publicly available literature, this guide synthesizes known biological effects into a representative comparison.

Quantitative Data Summary: Gene Expression Modulation

The following table summarizes hypothetical microarray data from a study on human colon cancer cells (HT-29) treated with 50 μ M **sinigrin hydrate** for 24 hours, compared to a vehicle control. The selected genes are representative of pathways known to be influenced by sinigrin and its metabolites, such as inflammation, apoptosis, and cell cycle regulation.

Gene Symbol	Gene Name	Function	Fold Change (Sinigrin vs. Control)	p-value
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Inflammation- Related Genes				
NFKBIA	Nuclear Factor Kappa B Inhibitor Alpha	Inhibits NF-κB activation	2.5	<0.01
RELA	RELA Proto- Oncogene, NF- KB Subunit	Key component of the NF-κB pathway	-2.1	<0.01
TNF	Tumor Necrosis Factor	Pro-inflammatory cytokine	-3.2	<0.01
IL6	Interleukin 6	Pro-inflammatory cytokine	-2.8	<0.01
VCAM-1	Vascular Cell Adhesion Molecule 1	Mediates leukocyte adhesion	-2.4	<0.05
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Apoptosis- Related Genes				
BCL2	BCL2 Apoptosis Regulator	Anti-apoptotic protein	-2.9	<0.01
BAX	BCL2 Associated X, Apoptosis Regulator	Pro-apoptotic protein	2.2	<0.05
CASP3	Caspase 3	Executioner caspase in apoptosis	2.7	<0.01
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Cell Cycle- Related Genes				

CDKN1A	Cyclin Dependent Kinase Inhibitor 1A (p21)	Cell cycle inhibitor	3.1	<0.01
CCND1	Cyclin D1	Promotes cell cycle progression	-2.6	<0.01

Experimental Protocols

Cell Culture and Treatment

- Cell Line: Human colorectal adenocarcinoma cells (HT-29).
- Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.
- Treatment: Cells were seeded in 6-well plates and grown to 70-80% confluence. The medium was then replaced with fresh medium containing either 50 µM **sinigrin hydrate** (dissolved in sterile water) or a vehicle control (sterile water). Cells were incubated for 24 hours prior to RNA extraction.

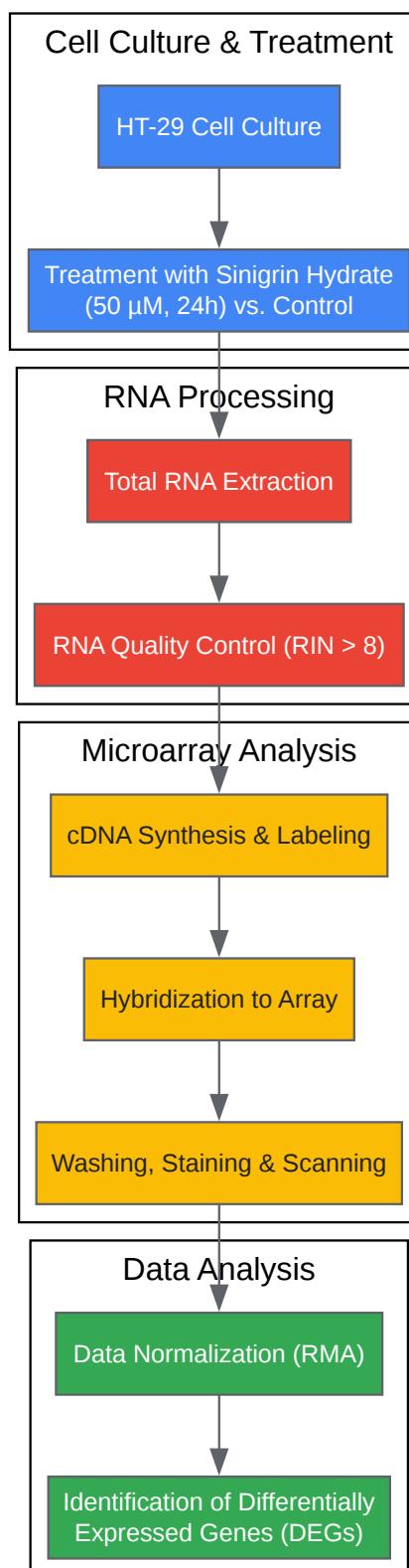
RNA Extraction and Quality Control

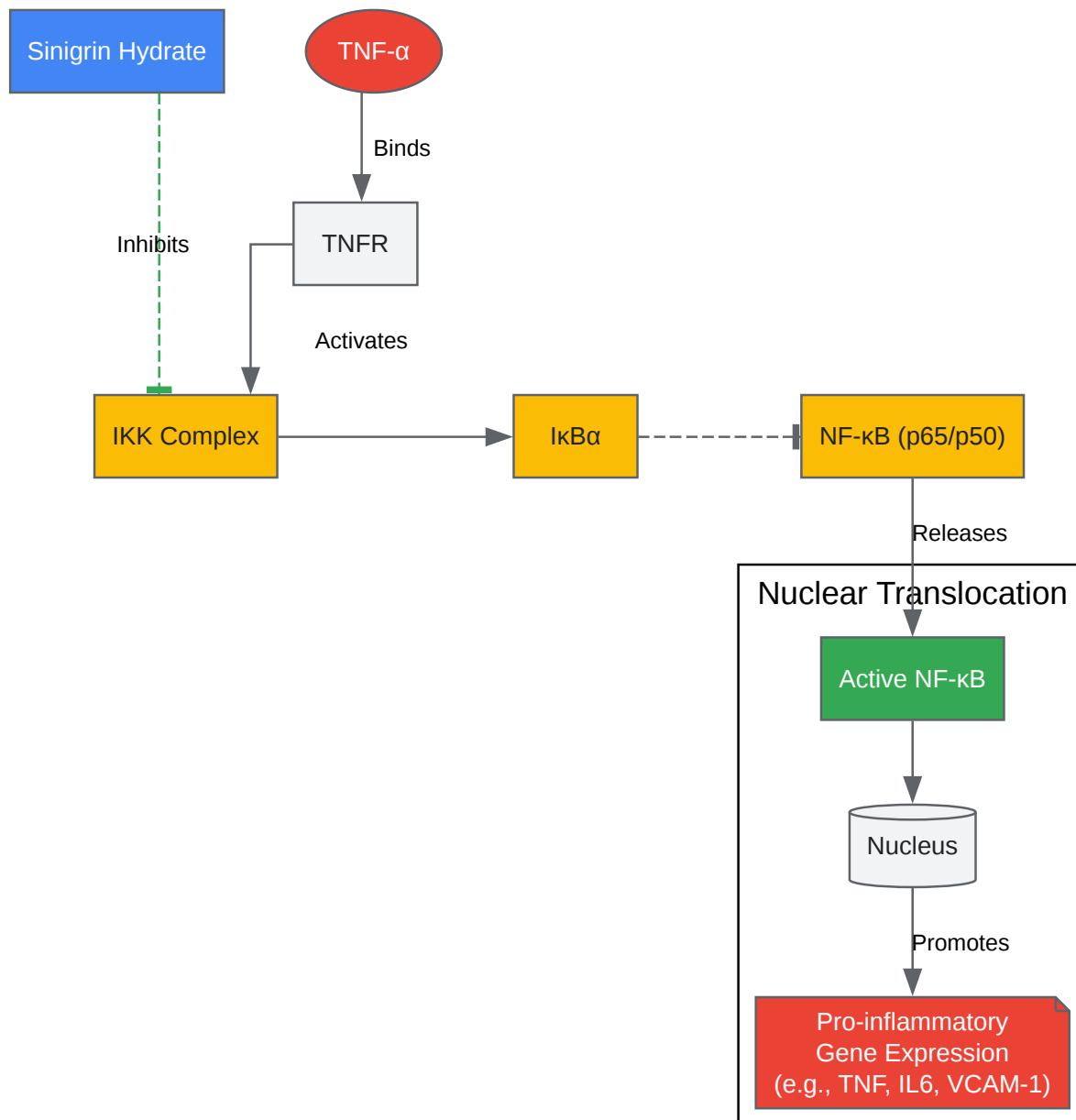
- Total RNA Isolation: Total RNA was extracted from the treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. This included an on-column DNase digestion step to remove any genomic DNA contamination.
- RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA were determined using a NanoDrop spectrophotometer. RNA integrity was assessed using the Agilent 2100 Bioanalyzer, with only samples having an RNA Integrity Number (RIN) of 8.0 or higher used for microarray analysis.

Microarray Analysis

- cDNA Synthesis and Labeling: 100 ng of total RNA was used for cDNA synthesis and labeling using the Affymetrix WT Pico Kit.
- Hybridization: The fragmented and labeled cDNA was hybridized to an Affymetrix Human GeneChip array at 45°C for 16 hours in a hybridization oven.
- Washing and Staining: The arrays were washed and stained using the Affymetrix GeneChip Fluidics Station 450.
- Scanning and Data Acquisition: The arrays were scanned using the Affymetrix GeneChip Scanner 3000 7G.
- Data Analysis: Raw data (CEL files) were normalized using the Robust Multi-array Average (RMA) algorithm. Differentially expressed genes were identified using a Student's t-test with a cut-off p-value of <0.05 and a fold change of >2.0 or <-2.0.

Visualizations: Workflows and Pathways





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References

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